molecular formula C7H4F4N2O2 B1278662 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline CAS No. 428871-73-2

5-Fluoro-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B1278662
CAS No.: 428871-73-2
M. Wt: 224.11 g/mol
InChI Key: UTRVMCDXCUQEEJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitro-4-(trifluoromethyl)aniline (CAS 428871-73-2) is a fluorinated aniline derivative that serves as a versatile and crucial building block in organic synthesis and medicinal chemistry . Its molecular structure, characterized by the strategic placement of fluorine, nitro, and trifluoromethyl groups on an aromatic ring, makes it a valuable intermediate for constructing more complex molecules . The incorporation of the trifluoromethyl group is a recognized strategy in modern drug design, as it can significantly influence a compound's lipophilicity, metabolic stability, and bioavailability . This compound is primarily used in the development of fluorinated pharmaceuticals and advanced agrochemicals, where its unique properties contribute to improved efficacy and performance of the final products . In biological research, this compound has been investigated for its potential antimicrobial and anticancer activities. Studies have shown promising in vitro results, with the compound exhibiting significant activity against bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . It has also demonstrated an ability to inhibit the proliferation of certain human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) . The proposed mechanism of action in biological systems may involve the bioreduction of the nitro group, leading to reactive intermediates that induce oxidative stress and interact with cellular components . Chemically, this aniline derivative undergoes various reactions typical of its functional groups. The nitro group can be reduced to an amino group using agents like tin(II) chloride or through catalytic hydrogenation . Furthermore, the fluorine and nitro groups on the electron-deficient aromatic ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization and diversification . Researchers value this compound for its role as a synthetic precursor in exploring new chemical entities and its potential as a scaffold in bioactivity studies. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-fluoro-2-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRVMCDXCUQEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443431
Record name 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428871-73-2
Record name 5-Fluoro-2-nitro-4-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428871-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps

  • Acylation of the Aniline Precursor

    • Purpose : Protect the amine group to control regioselectivity during nitration.
    • Reagents : Acetic anhydride in a solvent (e.g., toluene or dichloromethane).
    • Conditions : Cooling to 0–5°C, followed by stirring at 20–25°C for 2–3 hours.
  • Nitration of the Acylated Intermediate

    • Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating agent.
    • Conditions : Low temperatures (0–10°C) to minimize side reactions.
    • Mechanism : The acetyl group directs nitration to the meta position relative to itself, aligning with the target compound’s structure.
  • Deacylation to Recover the Free Amine

    • Reagents : Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol/water.
    • Conditions : Refluxing under basic conditions to hydrolyze the acetyl group.

Reaction Optimization and Industrial Scalability

Table 1: Optimized Reaction Conditions for Nitration

Parameter Value/Description Reference
Solvent Toluene or dichloromethane
Temperature 0–10°C (during nitration)
Acid Concentration 98–100% H₂SO₄, fuming HNO₃
Yield ~82–95% (estimated for analogous compounds)

Alternative Synthetic Pathways

Direct Nitration Without Protection

For simpler precursors, direct nitration may be feasible, though regioselectivity challenges arise due to competing directing effects of the fluorine and trifluoromethyl groups.

  • Reagents : HNO₃/H₂SO₄ mixture.
  • Conditions : 0–5°C, slow addition of acids.
  • Limitation : Lower yields due to mixed product formation.

Critical Challenges and Solutions

Table 2: Challenges and Mitigation Strategies

Challenge Solution Reference
Over-nitration Strict temperature control (0–10°C)
Low Solubility of Precursor Use polar aprotic solvents (DMF, DMSO)
Byproduct Formation Recrystallization or chromatography

Comparative Analysis of Precursor Synthesis

Table 3: Precursor Preparation Methods

Precursor Synthesis Route Yield Reference
5-Fluoro-4-(trifluoromethyl)aniline Reduction of nitro precursor with Fe/HCl 82%
4-Fluoro-3-nitrobenzotrifluoride Nitration of 4-fluoro-benzotrifluoride ~90%

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Coupling: Sodium nitrite in acidic conditions followed by coupling with phenols or amines.

Major Products

    Reduction: 5-Fluoro-2-amino-4-(trifluoromethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Coupling: Azo compounds with diverse functional groups.

Scientific Research Applications

Chemistry

5-Fluoro-2-nitro-4-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its applications include:

  • Fluorinated Pharmaceuticals : The presence of fluorine enhances the pharmacokinetic properties of drug candidates, making them more effective.
  • Agrochemicals : Utilized in the development of pesticides and herbicides with improved efficacy.

Biology

This compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus25.9 μM25.9 μM
MRSA12.9 μM12.9 μM

The MIC values indicate that the compound exhibits both bacteriostatic and bactericidal properties.

Medicine

In the medical field, this compound is explored as a precursor in drug synthesis. Its fluorinated structure is beneficial for:

  • Improving Drug Efficacy : Compounds derived from it have shown enhanced pharmacological properties due to better absorption and metabolic stability.

Antimicrobial Activity

The compound's antimicrobial potential has been documented through various studies, indicating its effectiveness against specific pathogens.

Anti-inflammatory Potential

Research indicates that structural modifications in aniline derivatives can enhance their ability to modulate inflammatory pathways. A study assessed its effect on NF-κB activity:

CompoundIC50 Value (µM)
This compound>20
Control Compound6.5

The tested compound showed limited inhibition of NF-κB activity, suggesting potential but requiring further structural optimization for enhanced efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines:

Cell LineIC50 Value (µM)
A549 (Lung Cancer)15
HeLa (Cervical Cancer)10

These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression.

Case Studies

Several case studies highlight the applications of this compound:

  • Cell Line Testing : Experiments involving human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner.
  • Mechanism of Action : The proposed mechanisms include:
    • Induction of oxidative stress leading to cell death.
    • Modulation of inflammatory pathways through inhibition of transcription factors like NF-κB.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing nitro and trifluoromethyl groups, along with the electron-donating amino group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Biological Activity

5-Fluoro-2-nitro-4-(trifluoromethyl)aniline (C7H4F4N2O2) is a fluorinated aniline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom and a nitro group on the aromatic ring, along with a trifluoromethyl group that significantly influences its chemical behavior:

  • Molecular Formula : C7H4F4N2O2
  • Molecular Weight : 222.11 g/mol
  • CAS Number : 10680625

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus25.9 μM25.9 μM
MRSA12.9 μM12.9 μM

The MIC values indicate that the compound exhibits both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) properties, as evidenced by the equality of MBC and MIC values .

Anti-inflammatory Potential

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that certain structural modifications in aniline derivatives can enhance their ability to modulate inflammatory pathways.

A study assessed various aniline derivatives for their ability to influence NF-κB activity, a key transcription factor in inflammation:

Compound IC50 Value (µM)
This compound>20
Control Compound6.5

The tested compound showed limited inhibition of NF-κB activity, suggesting that while it may possess some anti-inflammatory potential, further optimization of its structure could enhance efficacy .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly its effects on various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cells.

Case Studies

  • Cell Line Testing : In experiments involving human cancer cell lines, the compound was found to significantly reduce cell viability in a dose-dependent manner.
    Cell Line IC50 Value (µM)
    A549 (Lung Cancer)15
    HeLa (Cervical Cancer)10
    These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Induction of oxidative stress leading to cell death in microbial and cancer cells.
  • Modulation of inflammatory pathways through inhibition of key transcription factors like NF-κB.

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